

N-Butylacrylamide: A Comprehensive Safety and Toxicological Guide for Researchers

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Compound of Interest

Compound Name: **N-butylacrylamide**

Cat. No.: **B1268921**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicological information for **N-butylacrylamide**, with a clear distinction between its two primary isomers: **N-butylacrylamide** (NBA, CAS 2565-18-6) and N-tert-butylacrylamide (NTBA, CAS 107-58-4). This document is intended to serve as a crucial resource for researchers, scientists, and professionals in drug development who handle or are investigating the use of these compounds.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of **N-butylacrylamide** isomers is fundamental to their safe handling and use in experimental settings. The following table summarizes these key characteristics.

Property	N-butylacrylamide (NBA)	N-tert- butylacrylamide (NTBA)	References
CAS Number	2565-18-6	107-58-4	[1] [2]
Molecular Formula	C ₇ H ₁₃ NO	C ₇ H ₁₃ NO	[1] [2]
Molecular Weight	127.18 g/mol	127.18 g/mol	[1] [2]
Appearance	Colorless to light yellow/orange clear liquid	White crystalline solid	[3] [4]
Melting Point	Not available	126-129 °C	[5] [6]
Boiling Point	83-85 °C @ 1 Torr	Not available	[3]
Density	0.876 g/cm ³ (predicted)	0.92 g/cm ³	[3] [4]
Solubility	No data available	Slightly soluble in water. Soluble in methanol, ethanol, chloroform, and acetone.	[7]

Toxicological Data

The toxicological profiles of **N-butylacrylamide** and its isomer, N-tert-butylacrylamide, are critical for risk assessment in a laboratory setting. The available quantitative data is presented below. It is important to note that while data for N-tert-butylacrylamide is more readily available, the toxicological properties of **N-butylacrylamide** have not been as extensively investigated.

Toxicity Endpoint	N-butylacrylamide (NBA)	N-tert-butylacrylamide (NTBA)	References
Acute Oral Toxicity (LD50)	No data available	941 mg/kg (mouse)	[8] [9]
Acute Dermal Toxicity (LD50)	No data available	> 2000 mg/kg (rat)	[5]
Acute Inhalation Toxicity (LC50)	No data available	No data available	
Skin Corrosion/Irritation	Not classified as a skin irritant	Causes skin irritation	[9] [10]
Serious Eye Damage/Irritation	No data available	Causes serious eye irritation	[9]

Hazard Classification and Safety Precautions

Based on the available data, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard classifications.

GHS Classification

Hazard Class	N-butylacrylamide (NBA)	N-tert-butylacrylamide (NTBA)	References
Acute Toxicity, Oral	Not classified	Category 4	[10] [11]
Skin Corrosion/Irritation	Not classified	Category 2	[9] [10]
Serious Eye Damage/Irritation	Not classified	Category 2	[9] [10]

Recommended Safety Precautions

Given the hazard profile, especially for N-tert-butylacrylamide, the following safety precautions are recommended:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form of NTBA to avoid dust inhalation.[8]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles.[8]
 - Hand Protection: Wear suitable protective gloves.[8]
 - Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[8]
- Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[8][12] For **N-butylacrylamide**, refrigeration and storage under an inert gas are recommended.[10]
- Spill Response: In case of a spill, avoid generating dust. Sweep up solid material and place it in a suitable container for disposal. For liquids, absorb with an inert material and dispose of it in accordance with local regulations.[8]

Experimental Protocols for Safety Assessment

Standardized protocols are employed to assess the safety of chemical compounds. The following sections detail the methodologies for key toxicological endpoints.

In Vitro Skin Irritation Test (OECD TG 439)

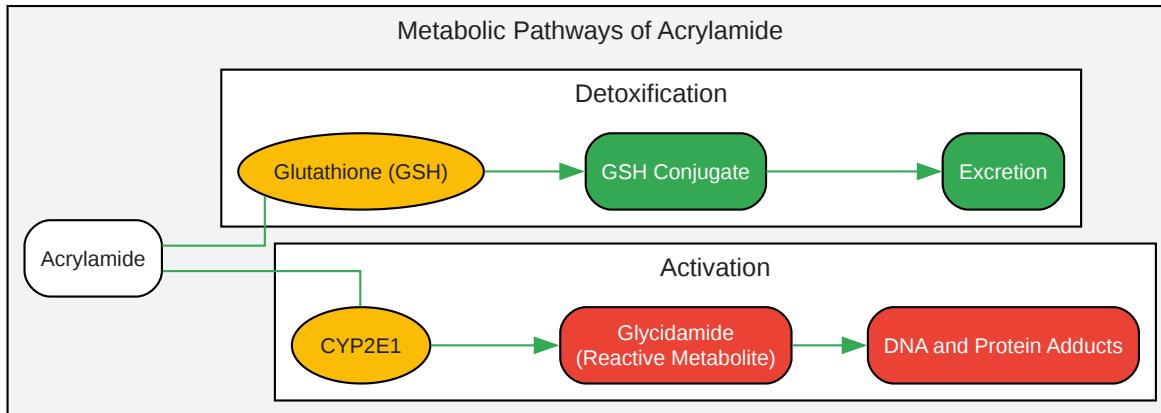
This test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.[13][14]

Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. Cell viability is then determined by the enzymatic conversion of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt, which is quantified spectrophotometrically. A significant reduction in cell viability compared to a negative control indicates skin irritation potential.[15]

Methodology:

- **Tissue Preparation:** Reconstructed human epidermis tissues are received and conditioned in a cell culture incubator.
- **Application of Test Substance:** The test chemical (liquid or solid) is applied to the apical surface of triplicate tissue models. A negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[14]
- **Incubation:** The dosed tissues are incubated for a specified period (e.g., 60 minutes).[14]
- **Washing:** The test substance is removed by washing the tissue surface.
- **Post-Incubation:** The tissues are transferred to fresh culture medium and incubated for a recovery period (e.g., 42 hours).[14]
- **Viability Assessment:** The MTT assay is performed. MTT solution is applied to the tissues and incubated for approximately 3 hours. The formazan product is then extracted, and the absorbance is measured.[16]
- **Data Analysis:** The percentage viability of the treated tissues is calculated relative to the negative control. A viability of $\leq 50\%$ is generally classified as an irritant.[14]



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